molecular formula C6H4ClF2NOS B15201618 5-(Difluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride CAS No. 685565-98-4

5-(Difluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride

Cat. No.: B15201618
CAS No.: 685565-98-4
M. Wt: 211.62 g/mol
InChI Key: IQSSYQQOBTXMAM-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride is a fluorinated thiazole derivative characterized by a difluoromethyl (-CF₂H) group at position 5, a methyl (-CH₃) group at position 2, and a reactive carbonyl chloride (-COCl) group at position 2. This compound is of significant interest in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of fluorine, which enhance metabolic stability and bioavailability .

Properties

CAS No.

685565-98-4

Molecular Formula

C6H4ClF2NOS

Molecular Weight

211.62 g/mol

IUPAC Name

5-(difluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride

InChI

InChI=1S/C6H4ClF2NOS/c1-2-10-3(5(7)11)4(12-2)6(8)9/h6H,1H3

InChI Key

IQSSYQQOBTXMAM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(F)F)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the reaction of 2-methyl-1,3-thiazole-4-carbonyl chloride with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts, such as palladium or copper, can enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the carbonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane.

    Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used under mild conditions.

    Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Amides, esters, and thioesters.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Alcohols and other reduced derivatives.

Scientific Research Applications

5-(Difluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The thiazole ring can interact with various proteins and enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

2-Methyl-1,3-thiazole-4-carbonyl Chloride (CAS 55842-53-0)
  • Structure : Lacks the difluoromethyl group, featuring only a methyl group at position 2 and a carbonyl chloride at position 4.
  • Molecular Weight: 161.61 g/mol (C₅H₄ClNOS) .
  • Lower molecular weight may improve solubility in non-polar solvents but reduce metabolic stability .
4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl Chloride
  • Structure : Contains a phenyl group at position 2 and a methyl group at position 4, with a carbonyl chloride at position 5.
  • Key Differences :
    • The aromatic phenyl group introduces resonance stabilization, increasing thermal stability compared to alkyl-substituted thiazoles.
    • Steric hindrance from the phenyl group may slow nucleophilic reactions at the carbonyl chloride .
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride (CAS 215434-25-6)
  • Structure : Features a thiophene ring fused to a thiazole moiety, with a sulfonyl chloride (-SO₂Cl) group.
  • Molecular Weight: 279.79 g/mol (C₈H₆ClNO₂S₃) .
  • Key Differences: Sulfonyl chloride is more reactive than carbonyl chloride, enabling faster nucleophilic substitution but requiring stricter storage conditions (e.g., moisture-free environments).
[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanesulfonyl Chloride
  • Structure : Includes a trifluoromethyl (-CF₃) group at position 4 and a methanesulfonyl chloride (-CH₂SO₂Cl) at position 5.
  • Key Differences :
    • The trifluoromethyl group provides stronger electron-withdrawing effects than difluoromethyl, increasing electrophilicity and lipophilicity.
    • Methanesulfonyl chloride offers broader reactivity in Suzuki couplings and other cross-coupling reactions compared to carbonyl chlorides .

Electronic and Steric Effects

Compound Substituent at Position 5 Substituent at Position 2 Functional Group Electron Effects Steric Effects
Target Compound Difluoromethyl (-CF₂H) Methyl (-CH₃) Carbonyl Chloride Moderate electron withdrawal Low steric hindrance
2-Methyl-1,3-thiazole-4-carbonyl chloride None Methyl (-CH₃) Carbonyl Chloride Minimal electron withdrawal Low steric hindrance
4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride None Phenyl (-C₆H₅) Carbonyl Chloride Resonance stabilization High steric hindrance
[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanesulfonyl chloride Trifluoromethyl (-CF₃) Methyl (-CH₃) Methanesulfonyl Chloride Strong electron withdrawal Moderate steric hindrance

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